An In-Depth Technical Guide to O-(2-methylbenzyl)hydroxylamine Hydrochloride
An In-Depth Technical Guide to O-(2-methylbenzyl)hydroxylamine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-(2-methylbenzyl)hydroxylamine hydrochloride, registered under CAS Number 52271-41-7, is a substituted hydroxylamine derivative that serves as a crucial and versatile intermediate in modern organic synthesis and medicinal chemistry. Its structure combines the reactive hydroxylamine moiety with a sterically and electronically influential 2-methylbenzyl group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, and significant applications. By elucidating the causality behind its reaction mechanisms and providing field-proven protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their work. The information presented is grounded in authoritative sources to ensure scientific integrity and practical utility.
A note on CAS Numbers: While the focus of this guide is CAS 52271-41-7, it is important to note that related identifiers exist for the free base (CAS 75959-26-1) and for the hydrochloride salt in various supplier catalogs (e.g., 115777-56-5)[1]. Users should verify the specific CAS number associated with their source material.
Physicochemical and Structural Properties
O-(2-methylbenzyl)hydroxylamine hydrochloride is typically a solid at room temperature, valued for its relative stability compared to the free base, which simplifies handling and storage. The hydrochloride salt form enhances its solubility in polar solvents, a critical attribute for many reaction setups.
| Property | Value | Source |
| CAS Number | 52271-41-7 (user specified); 115777-56-5 (supplier data) | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | Typically an off-white to white solid/powder | [2] |
| Purity | Commercially available at ≥98% | [1][3] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| Free Base CAS | 75959-26-1 | |
| Free Base Formula | C₈H₁₁NO |
Specific spectroscopic data such as detailed NMR or Mass Spectrometry analyses are not widely available in public databases and should be determined empirically by the end-user to validate compound identity and purity[4].
Synthesis and Core Reactivity
General Synthesis Pathway
The synthesis of O-alkyl or O-benzyl hydroxylamines typically proceeds via the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and effective strategy involves the use of N-hydroxyurethane as the hydroxylamine surrogate. This method offers high chemo- and regio-selectivity, ensuring the alkylation occurs on the oxygen atom.
The generalized workflow is as follows:
-
N-Hydroxyurethane Alkylation: N-hydroxyurethane is deprotonated with a suitable base (e.g., Sodium Hydride) and subsequently alkylated with 2-methylbenzyl chloride.
-
Deprotection: The resulting intermediate is then deprotected, typically via basic hydrolysis, to yield the free O-(2-methylbenzyl)hydroxylamine.
-
Salt Formation: The free base is dissolved in an appropriate solvent and treated with hydrochloric acid (e.g., ethanolic HCl) to precipitate the stable hydrochloride salt, which can be easily isolated[5].
Mechanism of Action: Oxime Formation
The primary utility of O-(2-methylbenzyl)hydroxylamine stems from its nucleophilic nitrogen atom, which readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. This reaction is a cornerstone of its application in both synthesis and analytics[6][7].
The mechanism is a classic nucleophilic addition-elimination:
-
Nucleophilic Attack: The lone pair of electrons on the hydroxylamine's nitrogen atom attacks the electrophilic carbonyl carbon. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.
-
Tetrahedral Intermediate: A proton transfer occurs, typically from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Elimination: The oxygen of the hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling a water molecule to yield the final oxime product.
The presence of the 2-methylbenzyl group can introduce steric hindrance, potentially influencing the reaction rate compared to unsubstituted O-benzylhydroxylamine[6]. However, this can also be exploited to achieve selectivity in complex molecules.
Applications in Research and Development
The robust reactivity profile of O-(2-methylbenzyl)hydroxylamine hydrochloride makes it a valuable tool across multiple scientific disciplines.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for constructing complex nitrogen-containing molecules. The resulting oxime ethers can be final products or intermediates that undergo further transformations. The 2-methylbenzyl group can be used to tune properties like lipophilicity and metabolic stability, making it a valuable moiety in the design of novel drug candidates and pesticides[2][8]. Analogous hydroxylamine derivatives have been investigated for developing antibacterial agents[9].
-
Biochemical Research: Hydroxylamines are used to modify biomolecules and study enzyme mechanisms[2][8]. For instance, they can be used to cleave certain types of chemical crosslinkers, which is useful in proteomics for studying protein-protein interactions[7]. Modified peptidoglycan fragments incorporating hydroxylamine linkers have been used to create probes for studying the innate immune system[10].
-
Analytical Chemistry: The reaction with carbonyls is highly reliable, making this reagent suitable for the derivatization of aldehydes and ketones. This process can be used to enhance the detection of these analytes in complex mixtures by techniques such as HPLC or mass spectrometry, or to quantify them via spectrophotometric methods[8][11].
Experimental Methodologies and Protocols
Protocol: In Situ Generation and Oxime Formation with Cyclohexanone
This protocol describes a standard procedure for forming an oxime ether. The hydrochloride salt is first neutralized in situ with a weak base to generate the reactive free hydroxylamine, which then reacts with the carbonyl compound.
Causality: Using a weak base like sodium acetate is critical. It is strong enough to deprotonate the hydroxylammonium salt (pKa ~6) but not so strong that it would promote undesirable side reactions. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of all reactants[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of O-(2-methylbenzyl)hydroxylamine hydrochloride in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: Add 1.1 equivalents of a mild base, such as sodium acetate, to the solution.
-
In Situ Generation: Stir the mixture for 15-20 minutes at room temperature. This generates the free O-(2-methylbenzyl)hydroxylamine in the reaction medium.
-
Carbonyl Addition: Add 1.0 equivalent of the carbonyl compound (e.g., cyclohexanone) to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated using standard organic chemistry techniques, such as extraction and solvent evaporation, followed by purification via column chromatography or recrystallization if necessary.
Protocol: General Purity Assessment by RP-HPLC
This protocol provides a general framework for developing a quality control method to assess the purity of the compound, adapted from methodologies used for related substances[12].
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing moderately polar organic compounds. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. An acidic aqueous mobile phase ensures the amine is protonated, leading to sharp, well-defined peaks. UV detection is suitable as the benzyl group contains a chromophore.
Step-by-Step Methodology:
-
System Setup:
-
Column: Zorbax SB C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic mixture of 0.1% Orthophosphoric acid in water and Acetonitrile (e.g., 60:40 v/v, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or other suitable wavelength based on UV scan).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh approximately 10 mg of O-(2-methylbenzyl)hydroxylamine hydrochloride and dissolve it in a 100 mL volumetric flask using the mobile phase to create a standard solution of ~100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard solution and then the test sample.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 52271-41-7 is not widely published, the hazard profile can be inferred from data on the free base and the general class of hydroxylamine hydrochlorides[13][14]. This compound should be handled only by trained personnel familiar with its potential hazards.
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | H302+H312: Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves. | [13][14] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. Wear protective gloves and eye/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. | [13] |
| Sensitization | H317: May cause an allergic skin reaction. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. | [13][15] |
| Long-Term Effects | H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [13][14][15] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention[16].
-
Skin Contact: Wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[17].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give 1-2 glasses of water to drink. Call a physician immediately[16].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[17].
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Keep away from incompatible materials such as strong oxidizing agents[18].
-
Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
O-(2-methylbenzyl)hydroxylamine hydrochloride is a high-value chemical reagent with significant utility in pharmaceutical discovery, synthetic chemistry, and analytical sciences. Its defining feature—the capacity for robust oxime ether formation—provides a reliable method for constructing C=N bonds, a common motif in biologically active molecules. The stability afforded by its hydrochloride salt form, combined with its predictable reactivity, makes it an indispensable tool for researchers. By understanding its synthesis, mechanistic behavior, and proper handling procedures as outlined in this guide, scientists can confidently and safely integrate this compound into their workflows to advance their research and development objectives.
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SAFETY DATA SHEET: Hydroxylamine Hydrochloride Solution. Hach. [Link]
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ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. INCHEM. [Link]
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One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. [Link]
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HYDROXYLAMINE HCL. Ataman Kimya. [Link]
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HYDROXYLAMINE HYDROCHLORIDE ICSC: 0709. ilo.org. [Link]
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Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. National Institutes of Health (NIH). [Link]
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Safety Data Sheet: Hydroxylamine hydrochloride. ChemScience. [Link]
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SAFETY DATA SHEET: Hydroxylamine Hydrochloride GR ACS. MilliporeSigma. [Link]
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Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]
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Hydroxylamine. Wikipedia. [Link]
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SAFETY DATA SHEET: HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Loba Chemie. [Link]
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Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]
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